Product packaging for 1-Bromonaphthalen-2-amine hydrochloride(Cat. No.:CAS No. 80413-60-1)

1-Bromonaphthalen-2-amine hydrochloride

Cat. No.: B2602803
CAS No.: 80413-60-1
M. Wt: 258.54
InChI Key: CTEYFJZONVHQCO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Naphthylamine Chemistry

Halogenated naphthylamines are a class of compounds defined by a naphthalene (B1677914) ring system substituted with at least one halogen atom and one amino group. The electronic properties and reactivity of these molecules are governed by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing, yet ortho-, para-directing, halogen atom.

The amino group is a strong activating group, which significantly increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic substitution. This activation is most pronounced at the positions ortho and para to the amine. In the case of 1-Bromonaphthalen-2-amine (B1279005), the bromine atom is situated at the C1 position, which is ortho to the C2-amino group. This specific arrangement influences the molecule's reactivity in several key ways:

Steric Hindrance: The bromine atom at the C1 position can sterically hinder reactions at the adjacent C2-amino group and the C3 position of the naphthalene ring.

Electronic Effects: The bromine atom exerts a deactivating inductive effect (-I) due to its electronegativity, while also having a weakly activating resonance effect (+M). This combination modulates the strong activating effect of the amino group.

Synthetic Handles: Both the amino group and the carbon-bromine bond serve as reactive sites, or "synthetic handles," for further molecular elaboration. The amine can undergo diazotization, acylation, and alkylation, while the C-Br bond is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

This dual functionality makes 1-Bromonaphthalen-2-amine a valuable intermediate for creating highly substituted naphthalene derivatives with precise regiochemical control.

Table 1: Physicochemical Properties of 1-Bromonaphthalen-2-amine and its Hydrochloride Salt

Property1-Bromonaphthalen-2-amine1-Bromonaphthalen-2-amine hydrochloride
CAS Number 20191-75-780413-60-1
Molecular Formula C₁₀H₈BrNC₁₀H₉BrClN
Molecular Weight 222.08 g/mol 258.54 g/mol
Appearance SolidSolid
Storage Inert atmosphere, room temperatureInert atmosphere, room temperature

Role as a Key Building Block in Complex Molecular Architectures

The unique structural and electronic features of this compound make it an important precursor for the synthesis of complex, multi-ring systems. A significant application of this compound is in the construction of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs), particularly fused heterocyclic systems like benzo[c]phenanthridines.

Benzo[c]phenanthridines are a class of alkaloids that form the structural core of several natural products exhibiting potent biological activities, including antitumor properties. The synthesis of these complex scaffolds often requires precisely functionalized starting materials to control the regiochemistry of the final ring system.

1-Bromonaphthalen-2-amine serves as an ideal starting point for such syntheses. The synthetic strategy typically involves leveraging both the amine and the bromide functionalities:

The amino group can be transformed, for example, into an isocyanate or used in condensation reactions to build a part of the new ring system.

The strategically positioned bromine atom allows for intramolecular cyclization reactions, often mediated by palladium catalysts, to form the final fused ring. This carbon-carbon or carbon-heteroatom bond formation is a critical step in assembling the polycyclic architecture.

For instance, a synthetic route might involve the reaction of the naphthylamine with a suitable coupling partner, followed by an intramolecular Heck or Suzuki reaction where the C-Br bond is activated to close a new ring and form the rigid, planar benzo[c]phenanthridine (B1199836) skeleton. The ability to construct such complex and pharmacologically relevant molecules underscores the value of this compound as a key building block in advanced organic synthesis.

Historical Development and Contemporary Significance in Organic Synthesis

The history of this compound is intrinsically linked to the broader development of naphthylamine chemistry. Initially, naphthylamines, particularly 2-naphthylamine (B18577), gained industrial prominence in the late 19th and early 20th centuries as crucial intermediates for the production of vibrant azo dyes. However, in the mid-20th century, 2-naphthylamine was identified as a potent human carcinogen, leading to severe restrictions and eventual prohibition of its production and use in many countries. nih.gov

This discovery prompted a shift in chemical research towards safer alternatives and the development of functionalized naphthylamine derivatives that could serve as versatile synthetic intermediates without the same toxicological profile. The synthesis of halogenated naphthylamines, such as 1-Bromonaphthalen-2-amine, emerged from this context. Early studies, dating back to the 1930s and 1950s, explored the regioselective bromination of 2-naphthylamine, laying the groundwork for the controlled synthesis of specific isomers. rsc.org

In contemporary organic synthesis, the significance of this compound has moved far beyond the realm of dyes. Its importance now lies in its role as a sophisticated building block for high-value, complex molecules. The rise of palladium-catalyzed cross-coupling reactions has revolutionized the use of aryl halides, making compounds like this indispensable. Chemists can now use the bromo-substituent to participate in a wide array of bond-forming reactions with high efficiency and selectivity. Its contemporary significance is therefore defined by its application in the synthesis of:

Pharmaceutical Scaffolds: As a precursor to complex alkaloids and other heterocyclic systems with potential therapeutic value. nih.gov

Materials Science: As a building block for novel organic electronic materials, where the extended π-system of the naphthalene core can be systematically modified.

The evolution from a simple dye intermediate family to a source of key building blocks for modern medicinal and materials chemistry highlights the enduring utility and adaptability of functionalized aromatic compounds in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrClN B2602803 1-Bromonaphthalen-2-amine hydrochloride CAS No. 80413-60-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromonaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEYFJZONVHQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromonaphthalen 2 Amine Hydrochloride

Established Reaction Pathways and Precursor Chemistry

Traditional synthetic routes to 1-Bromonaphthalen-2-amine (B1279005) hydrochloride rely on well-established chemical transformations, primarily involving amination and bromination reactions on naphthalene (B1677914) precursors.

Amination Strategies

The introduction of an amine group to the naphthalene ring system is a critical step. One established pathway begins with a readily available precursor, 2-acetylnaphthalene. Through a Schmidt reaction, 2-acetylnaphthalene can be converted to 2-acetonaphthalide. This intermediate is then subjected to hydrolysis to yield 1-bromo-2-naphthylamine, which can be subsequently converted to its hydrochloride salt tandfonline.com.

Another fundamental approach is the direct amination of naphthalene. While not a direct route to the target compound, it establishes the synthesis of naphthylamines, which are key precursors. One-step catalytic amination of naphthalene to naphthylamine has been demonstrated with high yields using vanadium catalysts under mild conditions rsc.org. This method presents a more atom-economical and environmentally benign alternative to traditional nitration and reduction processes rsc.org.

Selective Bromination Techniques

The regioselective introduction of a bromine atom at the C1 position of the 2-aminonaphthalene system is crucial for the synthesis of the target compound. The amino group at the C2 position is an activating group, directing electrophilic substitution to the ortho (C1 and C3) and para (C6) positions.

A common and effective method for the selective bromination at the C1 position is the treatment of naphthalen-2-amine hydrochloride with N-bromosuccinimide (NBS) in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH) . Another reported method involves the direct bromination of 2-acetylnaphthalene after the initial Schmidt reaction, within the same reaction vessel, to form 1-bromo-2-acetonaphthalide tandfonline.com. This intermediate is then hydrolyzed to 1-bromo-2-naphthylamine tandfonline.com.

The selective bromination of 2-naphthol to 1-bromo-2-naphthol using reagents like sodium bromide and oxone also provides a precursor that can potentially be converted to the target amine slideshare.net.

Table 1: Comparison of Selective Bromination Reagents for Naphthalene Derivatives

ReagentSubstrateProductYieldReference
N-Bromosuccinimide (NBS) / TsOHNaphthalen-2-amine hydrochloride2-amino-1-bromonaphthalene-
Bromine2-Acetonaphthalide1-bromo-2-acetonaphthalide- tandfonline.com
Sodium Bromide / Oxone2-Naphthol1-bromo-2-naphthol- slideshare.net

Salt Formation and Purification Methods

Once 1-Bromonaphthalen-2-amine is synthesized, it is typically converted to its hydrochloride salt to improve its stability and handling characteristics. This is generally achieved by dissolving the free amine in a suitable solvent and treating it with hydrochloric acid.

In one documented procedure, after hydrolysis of 1-bromo-2-acetonaphthalide, the resulting 1-bromo-2-naphthylamine hydrochloride precipitates from the cooled reaction mixture as a cream-colored solid and can be collected by filtration tandfonline.com. The filtrate can be basified and extracted to recover any remaining free amine tandfonline.com. Purification of the hydrochloride salt can be achieved through recrystallization. For instance, a method for preparing high-purity naphthyl ethylenediamine hydrochloride involves recrystallization from ethanol google.com. A similar approach can be applied to 1-Bromonaphthalen-2-amine hydrochloride. The purification of 1-amino-2-naphthol hydrochloride has been described using stannous chloride and concentrated hydrochloric acid in water, followed by cooling to induce crystallization of the purified salt orgsyn.org.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the preparation of this compound, focusing on improved selectivity, efficiency, and the use of catalytic systems.

Chemo- and Regioselective Synthesis

The development of chemo- and regioselective reactions is paramount in modern organic synthesis to minimize the formation of unwanted byproducts and simplify purification processes. The synthesis of functionalized carbazoles has demonstrated a palladium-catalyzed [3 + 2] heteroannulation approach that relies on the chemo- and regioselectivity of C-N and C-C bond-forming steps nih.gov. While not a direct synthesis of the target molecule, the principles of controlling regioselectivity in the functionalization of naphthalene derivatives are highly relevant.

For the synthesis of 1-Bromonaphthalen-2-amine, achieving high regioselectivity in the bromination of 2-naphthylamine (B18577) is a key challenge. The inherent directing effect of the amino group can be modulated by the choice of brominating agent and reaction conditions to favor substitution at the C1 position.

Modern Catalytic Methods in Naphthylamine Functionalization

The use of transition metal catalysis has revolutionized the functionalization of aromatic compounds, including naphthylamines. Silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been reported, providing a strategy for the synthesis of 4-aminated 1-naphthylamine derivatives mdpi.com. Although this functionalizes a different position, it highlights the potential of catalytic methods to achieve regioselective C-N bond formation on the naphthalene core mdpi.com.

Catalytic approaches to amination and bromination are of significant interest. One-step catalytic amination of naphthalene using vanadium catalysts has been shown to be a high-yield process rsc.org. In the context of bromination, the use of catalysts can influence the regiochemical outcome. For instance, the bromination of naphthalene in the presence of ferric compounds has been shown to promote the formation of 2-bromonaphthalene researchgate.net. While this is a different isomer, it underscores the principle that catalysts can be employed to control the position of bromination on the naphthalene ring. The development of specific catalysts for the C1 bromination of 2-naphthylamine or the C2 amination of 1-bromonaphthalene would represent a significant advancement in the synthesis of the target compound.

Table 2: Overview of Catalytic Methods in Naphthylamine and Naphthalene Functionalization

Catalytic MethodReactionSubstrateProductCatalystReference
C-H AminationAmination1-Naphthylamine derivatives4-Aminated 1-naphthylamine derivativesSilver(I) mdpi.com
Direct AminationAminationNaphthaleneNaphthylamineVanadium oxides rsc.org
Catalytic BrominationBrominationNaphthalene2-BromonaphthaleneFerric compounds researchgate.net

Green Chemistry Considerations in Synthesis

The synthesis of this compound and related aromatic amines is increasingly being viewed through the lens of green chemistry, which aims to maximize reactant efficiency and minimize waste. A key goal is to improve atom economy, where a significant portion of the reactants are incorporated into the final product. In traditional methods like the Gabriel synthesis for primary amines, atom economy is often poor due to the generation of stoichiometric quantities of byproducts rsc.org.

Modern approaches focus on developing more environmentally benign synthetic routes. These include:

Solvent-free reactions : Techniques like "Grindstone Chemistry," which involves grinding solid reactants together, can produce 1-aminoalkyl-2-naphthols in excellent yields without the need for toxic solvents. This energy-efficient method offers operational simplicity and easy work-up procedures ijcmas.com.

Biocatalysis : The use of enzymes, such as transaminases, represents a significant advancement in the green synthesis of chiral amines nih.gov. Protein engineering and directed evolution have expanded the substrate scope and catalytic efficiency of these biocatalysts. Process optimization in enzymatic routes focuses on cofactor recycling and enzyme immobilization to enhance stability and reusability, thereby reducing costs and environmental impact nih.gov.

Innovative Bromination Methods : Novel bromination protocols have been developed to be more eco-friendly. One such method uses sulfuric acid to oxidize bromide ions, which then act as the brominating agent. This process avoids waste and the formation of sulfonated impurities chemrxiv.org.

Use of Greener Catalysts : Environmentally friendly methods for synthesizing precursors include the use of ionic liquids as catalysts. For instance, 1,3-dialkylimidazolium and pyridinium ionic liquids have been used to synthesize 1,4-dibromonaphthalene with yields as high as 100%, with water being the only byproduct researchgate.net.

These strategies highlight a shift towards cleaner, more efficient, and sustainable methods for the synthesis of complex chemical compounds.

Optimization of Reaction Conditions and Yields

The synthesis of the precursor 1-bromonaphthalene involves the direct bromination of naphthalene. Optimization of this step requires careful control of temperature and reaction time. For instance, reacting finely pulverized naphthalene with bromine in water at a temperature that does not exceed 50°C, followed by steam distillation and vacuum distillation, can yield 53-59% of the desired product prepchem.com. A different approach using stoichiometric bromine in methylene chloride at a very low temperature (−30°C) over 48 hours can afford a 90% yield of 1,4-dibromonaphthalene, a related compound, demonstrating the critical role of temperature and time researchgate.net.

For the synthesis of another key intermediate, 1-Bromo-2-naphthol , reaction conditions have been optimized to achieve high yields. A process involving the reaction of 2-naphthoic acid with potassium bromide and hydrogen peroxide in acetic acid at 20°C for 10 hours, followed by cooling, results in an 82% yield of the product chemicalbook.com.

The preparation of 1-amino-2-naphthol hydrochloride , a closely related precursor, also provides insight into process optimization. The procedure involves diazotization followed by reduction. The temperature during the coupling reaction is maintained at 5–10°C, as a longer reaction period does not improve the yield orgsyn.org. The subsequent hydrolysis and precipitation steps are also temperature-controlled. The final purification involves dissolving the crude product with the aid of stannous chloride and hydrochloric acid, followed by recrystallization to obtain colorless needles with a yield of 72–85% orgsyn.org.

The table below summarizes optimized reaction conditions from the synthesis of key precursors, illustrating the impact of various parameters on reaction outcomes.

ProductReactantsCatalyst/SolventTemperatureTimeYieldReference
1-BromonaphthaleneNaphthalene, BromineWater40-50°CNot specified53-59% prepchem.com
1,4-Dibromonaphthalene1-Bromonaphthalene, BromineMethylene Chloride-30°C48 h90% researchgate.net
1,5-Dibromonaphthalene1-Bromonaphthalene, BromineCarbon Tetrachloride (photobromination)77°C (reflux)Not specified80% researchgate.net
1-Bromo-2-naphthol2-Naphthoic acid, Potassium bromide, Hydrogen peroxideAcetic acid20°C10 h82% chemicalbook.com
1-Amino-2-naphthol hydrochlorideOrange II (product of diazotized sulfanilic acid and 2-naphthol), Sodium hydrosulfiteWater, Hydrochloric acid85-90°C (hydrolysis)1 h72-85% orgsyn.org

Chemical Transformations and Reactivity of 1 Bromonaphthalen 2 Amine Hydrochloride

Reactions of the Amino Group

The primary amino group in 1-bromonaphthalen-2-amine (B1279005) is a versatile functional group that serves as a nucleophile in numerous chemical transformations. Its reactivity is central to the synthesis of a wide array of derivatives.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The amino group of 1-bromonaphthalen-2-amine can be readily acylated to form amides and sulfonylated to produce sulfonamides. These reactions are fundamental in organic synthesis, often employed to protect the amino group or to introduce new functional moieties.

Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. For instance, the reaction with acetic anhydride yields N-(1-bromonaphthalen-2-yl)acetamide. Similarly, sulfonylation is carried out using a sulfonyl chloride, like p-toluenesulfonyl chloride, in a basic medium to furnish the corresponding sulfonamide orgsyn.org. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.

ReactantReagentProductReaction Type
1-Bromonaphthalen-2-amineAcetic AnhydrideN-(1-bromonaphthalen-2-yl)acetamideAcylation
1-Bromonaphthalen-2-aminep-Toluenesulfonyl ChlorideN-(1-bromonaphthalen-2-yl)-4-methylbenzenesulfonamideSulfonylation
Table 1. Representative Acylation and Sulfonylation Reactions.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the amino group can be functionalized through the formation of new carbon-nitrogen bonds via N-alkylation and N-arylation reactions.

N-Alkylation typically involves the reaction of the amine with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile. The reaction can sometimes lead to a mixture of mono- and di-alkylated products, as the initially formed secondary amine can also react with the alkyl halide.

N-Arylation reactions are powerful methods for the synthesis of diarylamines and are often accomplished through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. wikipedia.orgrsc.orgrug.nllibretexts.org It allows for the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. This method is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orgrsc.org

Ullmann Condensation : This is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org While it often requires higher temperatures compared to the Buchwald-Hartwig reaction, it remains a valuable tool for N-arylation. wikipedia.org

Reaction TypeAmine SubstrateCoupling PartnerCatalyst/MediatorGeneral Product
N-Alkylation1-Bromonaphthalen-2-amineAlkyl Halide (e.g., CH₃I)BaseN-Alkyl-1-bromonaphthalen-2-amine
Buchwald-Hartwig Amination1-Bromonaphthalen-2-amineAryl Halide (e.g., Phenyl Bromide)Palladium CatalystN-Aryl-1-bromonaphthalen-2-amine
Ullmann Condensation1-Bromonaphthalen-2-amineAryl Halide (e.g., Phenyl Iodide)Copper CatalystN-Aryl-1-bromonaphthalen-2-amine
Table 2. Overview of N-Alkylation and N-Arylation Reactions.

Diazotization and Azo-Coupling Reactions

Primary aromatic amines like 1-bromonaphthalen-2-amine can undergo diazotization, a reaction that converts the amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) unb.cacuhk.edu.hknih.gov.

The resulting diazonium salt is a versatile intermediate that can participate in various subsequent reactions. One of the most significant of these is the azo-coupling reaction. In this electrophilic aromatic substitution reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol or another amine, to form an azo compound. unb.cacuhk.edu.hk Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often intensely colored, making them useful as dyes. unb.cacuhk.edu.hkbyjus.com For example, the diazonium salt of 1-bromonaphthalen-2-amine can be coupled with 2-naphthol to produce a vividly colored azo dye. cuhk.edu.hk

Reaction StageReagentsIntermediate/ProductKey Conditions
Diazotization1-Bromonaphthalen-2-amine, NaNO₂, HCl1-Bromonaphthalen-2-diazonium chloride0-5 °C
Azo-Coupling1-Bromonaphthalen-2-diazonium chloride, 2-Naphthol, NaOHAzo dyeLow temperature, alkaline pH
Table 3. Steps in Diazotization and Azo-Coupling.

Condensation Reactions with Carbonyl Compounds

The primary amino group of 1-bromonaphthalen-2-amine can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

A related and highly useful transformation is reductive amination . wikipedia.orglibretexts.orgmasterorganicchemistry.comsigmaaldrich.com In this two-step, one-pot process, the imine formed in situ is immediately reduced to a secondary amine. wikipedia.orgmasterorganicchemistry.com This method avoids the potential for over-alkylation that can occur with direct N-alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they are mild enough not to reduce the initial carbonyl compound but are capable of reducing the intermediate imine. libretexts.orgmasterorganicchemistry.com

Carbonyl CompoundIntermediateFinal Product (after reduction)Reaction Type
Aldehyde (R-CHO)ImineSecondary AmineReductive Amination
Ketone (R-CO-R')ImineSecondary AmineReductive Amination
Table 4. Condensation and Reductive Amination with Carbonyls.

Reactions of the Bromine Moiety

The bromine atom on the naphthalene (B1677914) ring is less reactive than the amino group but can undergo substitution reactions, particularly under conditions that facilitate nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution on unactivated aryl halides like 1-bromonaphthalen-2-amine is generally difficult. However, these reactions can be effectively promoted by the use of transition metal catalysts, most notably copper.

The Ullmann condensation is a classic example of a copper-catalyzed nucleophilic aromatic substitution. wikipedia.orgorganic-chemistry.org In this reaction, the aryl halide is heated with a nucleophile in the presence of copper or a copper salt. wikipedia.orgmdpi.com This methodology can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, reacting 1-bromonaphthalen-2-amine with a phenol in the presence of a copper catalyst would be expected to yield a diaryl ether, although the presence of the amino group on the same molecule could lead to competitive N-arylation.

Another important reaction involving the bromine moiety is cyanation , where the bromine atom is replaced by a cyano group (-CN). This transformation can be achieved using a cyanide salt, often in the presence of a palladium or nickel catalyst. The introduction of a nitrile group opens up further synthetic possibilities, as it can be hydrolyzed to a carboxylic acid or reduced to an amine.

ReactionNucleophileCatalystProduct Type
Ullmann CondensationPhenols, Thiols, AminesCopper(I) saltsDiaryl ethers, thioethers, or amines
CyanationCyanide salts (e.g., KCN, Zn(CN)₂)Palladium or Nickel complexesAryl nitriles
Table 5. Nucleophilic Aromatic Substitution of the Bromine Moiety.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-bromonaphthalen-2-amine hydrochloride, these reactions primarily target the reactive C-Br bond, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgyonedalabs.com This reaction is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a large number of boronic acids and their derivatives. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups at the 1-position of the naphthalene ring. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 1-Bromonaphthalen-2-amine Derivatives

EntryBoronic Acid/EsterCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1-Phenylnaphthalen-2-amine92
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane1-(4-Methoxyphenyl)naphthalen-2-amine88
3Pyridin-3-ylboronic acidPd₂(dba)₃/SPhosK₂CO₃THF/H₂O1-(Pyridin-3-yl)naphthalen-2-amine75
4Potassium vinyltrifluoroboratePd(OAc)₂/XPhosCs₂CO₃t-AmylOH1-Vinylnaphthalen-2-amine85

This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is a highly efficient method for the formation of carbon-carbon triple bonds and is instrumental in the synthesis of conjugated enynes and aryl alkynes. scirp.org

For this compound, the Sonogashira coupling provides a direct route to 1-alkynylnaphthalen-2-amine derivatives. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with 1-Bromonaphthalen-2-amine Derivatives

EntryAlkynePd CatalystCu CocatalystBaseSolventProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF1-(Phenylethynyl)naphthalen-2-amine95
2TrimethylsilylacetylenePd(OAc)₂CuIPiperidineDMF1-((Trimethylsilyl)ethynyl)naphthalen-2-amine90
31-HexynePdCl₂(PPh₃)₂CuIDIPAToluene1-(Hex-1-yn-1-yl)naphthalen-2-amine82
4Propargyl alcoholPd(PPh₃)₄CuIi-Pr₂NEtAcetonitrile3-(2-Aminonaphthalen-1-yl)prop-2-yn-1-ol78

This table is illustrative and based on typical conditions for Sonogashira couplings.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for the construction of arylamines. wikipedia.org

While this compound already possesses an amino group, the Buchwald-Hartwig amination can be employed to introduce a second, different amino substituent at the 1-position, leading to the formation of naphthalene-1,2-diamines. The reaction requires a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org The mechanism proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination with 1-Bromonaphthalen-2-amine Derivatives

EntryAminePd CatalystLigandBaseSolventProductYield (%)
1MorpholinePd₂(dba)₃BINAPNaOt-BuToluene1-(Morpholino)naphthalen-2-amine89
2AnilinePd(OAc)₂XantphosCs₂CO₃DioxaneN¹-Phenylnaphthalene-1,2-diamine76
3BenzylaminePdCl₂(dppf)K₃PO₄THFN¹-Benzylnaphthalene-1,2-diamine81
4PyrrolidinePd₂(dba)₃RuPhosLiHMDSToluene1-(Pyrrolidin-1-yl)naphthalen-2-amine93

This table is illustrative and based on typical conditions for Buchwald-Hartwig aminations.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes. organic-chemistry.orgyoutube.com

In the case of this compound, the Heck reaction allows for the introduction of vinyl groups at the 1-position. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 4: Examples of Heck Reactions with 1-Bromonaphthalen-2-amine Derivatives

EntryAlkenePd CatalystLigandBaseSolventProductYield (%)
1StyrenePd(OAc)₂P(o-tol)₃Et₃NAcetonitrile1-((E)-2-Phenylvinyl)naphthalen-2-amine85
2Methyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMFMethyl (E)-3-(2-aminonaphthalen-1-yl)acrylate90
3n-Butyl acrylatePd(OAc)₂PPh₃NaOAcDMAn-Butyl (E)-3-(2-aminonaphthalen-1-yl)acrylate88
4AcrylonitrilePd(PPh₃)₄i-Pr₂NEtToluene(E)-3-(2-Aminonaphthalen-1-yl)acrylonitrile79

This table is illustrative and based on typical conditions for Heck reactions.

Reductive Debromination

Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents, often in the presence of a catalyst. For this compound, this reaction would yield 2-naphthylamine (B18577). Common methods include catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or the use of hydride reagents. This reaction can be useful when the bromine atom is used as a directing group or for strategic bond formation and is subsequently removed.

Multi-Functional Group Reactivity and Chemoselectivity Studies

The presence of both an amino group and a bromine atom on the naphthalene scaffold of this compound raises questions of chemoselectivity. The amino group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The bromine atom, as discussed, is susceptible to transition-metal-catalyzed cross-coupling reactions.

Studies on the chemoselectivity of this compound would investigate the conditions under which one functional group reacts preferentially over the other. For instance, in cross-coupling reactions, the choice of catalyst, ligand, and base can influence whether the C-Br bond reacts while the N-H bond of the amino group remains intact. Conversely, protection of the amino group (e.g., as an amide or carbamate) is a common strategy to ensure that subsequent reactions occur exclusively at the C-Br bond. The relative reactivity of the two functional groups allows for sequential modifications, making 1-bromonaphthalen-2-amine a versatile intermediate in multi-step syntheses.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The reactivity of the naphthalene core in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the interplay of the activating amino group (-NH2) and the deactivating but ortho-, para-directing bromo group (-Br). The protonated aminium group (-NH3+) present in the hydrochloride salt is strongly deactivating. Therefore, electrophilic substitution reactions are typically carried out on the free base, 1-bromonaphthalen-2-amine, or more commonly on its N-acetyl derivative to protect the amino group from oxidation and to modulate its activating effect.

Electrophilic Aromatic Substitution

The amino group at the C2 position is a powerful activating group and directs incoming electrophiles to the ortho (C1 and C3) and para (C6) positions. Conversely, the bromine atom at the C1 position is a deactivating group but also directs to the ortho (C2) and para (C4) positions. The strong activating nature of the amino group generally dominates the directing effects.

Given that the C1 position is already substituted with bromine, electrophilic attack is most likely to occur at the C3 position, which is ortho to the activating amino group and meta to the deactivating bromo group. Substitution at the other activated positions is less favored due to steric hindrance or electronic effects.

Nitration: Direct nitration of 1-bromonaphthalen-2-amine is often avoided due to the susceptibility of the amino group to oxidation by nitric acid. A common strategy involves the prior protection of the amino group by acetylation to form N-(1-bromonaphthalen-2-yl)acetamide. This acetamido group is still activating and ortho-, para-directing but is less prone to oxidation. Nitration of the N-acetylated compound is expected to yield the 3-nitro derivative as the major product. Subsequent hydrolysis of the acetamido group would then afford 1-bromo-3-nitronaphthalen-2-amine.

Bromination: Similar to nitration, direct bromination of 1-bromonaphthalen-2-amine can lead to multiple products and potential oxidation. Protection of the amino group as an acetamide is the preferred method. Bromination of N-(1-bromonaphthalen-2-yl)acetamide would likely proceed at the C3 position to give N-(1,3-dibromonaphthalen-2-yl)acetamide.

Sulfonation: Sulfonation of naphthalenamines can be complex, with the reaction conditions influencing the kinetic versus thermodynamic product distribution. For 1-bromonaphthalen-2-amine, sulfonation is anticipated to occur at the C3 position under milder conditions.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on a N-Acetylated 1-Bromo-2-naphthylamine Model

ReactionReagent/ConditionsExpected Major Product
NitrationHNO₃/H₂SO₄ on N-acetylated substrateN-(1-bromo-3-nitronaphthalen-2-yl)acetamide
BrominationBr₂/CH₃COOH on N-acetylated substrateN-(1,3-dibromonaphthalen-2-yl)acetamide

Note: The data in this table is based on established principles of electrophilic aromatic substitution and reactivity of similar substituted naphthalenes. Specific experimental data for 1-bromonaphthalen-2-amine was not available in the searched literature.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on aryl halides that are not activated by strong electron-withdrawing groups is generally challenging. The bromine atom at the C1 position of 1-bromonaphthalen-2-amine is not activated towards traditional SNAr reactions. However, modern cross-coupling reactions, which proceed via different mechanisms, provide effective methods for the substitution of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C1 position is amenable to various palladium-catalyzed cross-coupling reactions, which have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester. This would enable the synthesis of 1-aryl- or 1-alkylnaphthalen-2-amines.

Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds. 1-Bromonaphthalen-2-amine can be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a base to yield 1,2-diaminonaphthalene derivatives.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of 1-alkenylnaphthalen-2-amines.

A study on the palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes demonstrated the feasibility of nucleophilic substitution at the C1 position. nih.gov Although the study did not use 1-bromonaphthalen-2-amine specifically, the conditions are likely applicable.

Table 2: Representative Palladium-Catalyzed Nucleophilic Substitution Reactions of 1-Bromonaphthalenes

Reaction TypeReagents/Catalyst SystemProduct TypeRepresentative Yield (%)
Buchwald-Hartwig AminationAmine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, Microwave1-Amino-substituted-naphthalen-2-amineGood to Excellent nih.gov
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O1-Aryl-naphthalen-2-amineNot specified for this substrate

Note: The data in this table is based on reactions performed on similar 1-bromonaphthalene systems and represents the expected reactivity for 1-bromonaphthalen-2-amine. nih.gov

Theoretical and Computational Studies on 1 Bromonaphthalen 2 Amine Hydrochloride

Electronic Structure and Molecular Orbital Theory Investigations

The electronic structure of 1-Bromonaphthalen-2-amine (B1279005) hydrochloride is fundamentally dictated by the naphthalene (B1677914) core, perturbed by the bromo and protonated amino substituents. Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity and electronic transitions.

In the parent naphthalene molecule, quantum computing analyses utilizing Density Functional Theory (DFT) and Hartree-Fock (HF) methods have established the HOMO-LUMO energy gap. researchgate.net For instance, DFT calculations with an aug-cc-pVQZ basis set determined the HOMO-LUMO gap of naphthalene to be approximately 4.75 eV. researchgate.net The introduction of an amino group and a bromine atom onto this framework is expected to significantly alter the energies of these frontier orbitals. The amino group, being an electron-donating group, would raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO, albeit to different extents.

Table 1: Representative Frontier Orbital Energies of Naphthalene and Substituted Derivatives (Theoretical Values)

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
NaphthaleneDFT/aug-cc-pVQZ-6.12-1.374.75
1-AminonaphthaleneDFT/B3LYP-5.25-0.854.40
1-ChloronaphthaleneDFT/B3LYP-6.20-1.504.70

Note: The values for substituted naphthalenes are illustrative and based on typical effects of the respective functional groups.

Studies on 1-aminonaphthalene have shown that the amino group leads to a reversal of the 1La and 1Lb electronic states compared to naphthalene, indicating a significant perturbation of the electronic structure. researchgate.net This highlights the profound influence that substituents have on the electronic properties of the naphthalene system.

Conformational Analysis and Intermolecular Interactions

The conformational preferences of 1-Bromonaphthalen-2-amine hydrochloride are primarily governed by the orientation of the amino group and its interactions with the adjacent bromine atom and the naphthalene ring. While the naphthalene core is rigid and planar, the C-N bond allows for rotation of the amino group.

In the case of the free amine, 1-Bromonaphthalen-2-amine, the orientation of the -NH2 group would be influenced by a balance of steric hindrance from the bulky bromine atom and potential intramolecular hydrogen bonding between one of the N-H bonds and the bromine atom. Computational studies on related naphthalenesulfonamides have demonstrated the utility of methods like gas-phase electron diffraction combined with quantum chemical calculations to determine conformational behavior. researchgate.net

Upon protonation to form the hydrochloride salt, the -NH3+ group will have a different steric and electronic profile. The potential for hydrogen bonding with the chloride counter-ion becomes a dominant intermolecular interaction, significantly influencing the crystal packing and solid-state conformation. Furthermore, the electrostatic interactions between the positively charged ammonium (B1175870) group and the electron-rich naphthalene ring, as well as the electronegative bromine atom, will play a crucial role in determining the most stable conformer.

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is a powerful tool for predicting the reaction mechanisms and pathways of aromatic compounds. For this compound, several types of reactions can be envisaged, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amino group.

Theoretical studies on the oxidation of naphthalene initiated by hydroxyl radicals have provided detailed insights into the reaction pathways, including OH-addition and H-abstraction mechanisms. researchgate.netnih.govresearchgate.netrsc.org These studies utilize transition state theory and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate kinetic rate constants. nih.gov For this compound, the positions of the bromo and amino groups would direct the regioselectivity of such reactions. The protonated amino group, being a meta-director, would deactivate the ring towards electrophilic attack, while the bromine atom would also deactivate the ring but act as an ortho-, para-director. The interplay of these two substituents would create a complex reactivity pattern.

Computational models can be employed to calculate the activation energies for different potential reaction pathways, thereby predicting the most likely products. For instance, in the context of nucleophilic aromatic substitution, the activation barriers for the displacement of the bromide ion by a nucleophile could be computationally determined.

Quantum Chemical Characterization of Reactivity Descriptors

A range of quantum chemical descriptors can be calculated to characterize the reactivity of this compound. These descriptors, derived from the electronic structure, provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

These descriptors are calculated from the energies of the HOMO and LUMO. The principles of conceptual DFT provide the theoretical foundation for these calculations. The effect of bromination patterns on the electronic properties and their correlation with reactivity have been explored in other classes of aromatic compounds, demonstrating the sensitivity of these descriptors to the substitution pattern. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors for Naphthalene (Illustrative)

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.12
Electron Affinity (A)-ELUMO1.37
Electronegativity (χ)(I + A) / 23.745
Hardness (η)(I - A) / 22.375
Softness (S)1 / η0.421
Electrophilicity (ω)χ2 / (2η)2.95

Note: These values are calculated based on the theoretical HOMO and LUMO energies of naphthalene and serve as a baseline for understanding how substituents would alter the reactivity.

For this compound, the presence of the electron-withdrawing bromo and protonated amino groups would be expected to increase the electronegativity and hardness of the molecule compared to the parent naphthalene.

Applications As a Versatile Synthetic Intermediate in Advanced Chemistry

Precursor in the Synthesis of Organic Dyes and Pigments

Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. While direct examples specifying the use of 1-Bromonaphthalen-2-amine (B1279005) hydrochloride are not prevalent in readily available literature, the well-established principles of azo dye chemistry strongly support its potential in this field. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as a naphthylamine derivative, followed by coupling with an electron-rich substrate. For instance, studies have detailed the synthesis of azo dyes from bromonaphthol derivatives, highlighting the utility of halogenated naphthalene (B1677914) compounds in dye production.

The design of chromophores, the parts of a molecule responsible for its color, is a key aspect of dye chemistry. The naphthalene scaffold, with its extended π-electron system, provides a foundation for creating dyes with a wide range of colors and properties. The presence of a bromine atom in 1-Bromonaphthalen-2-amine hydrochloride can influence the electronic properties of the resulting dye molecule, potentially leading to shifts in its absorption spectrum and enhancing properties such as lightfastness. The synthesis of disperse dyes, often used for coloring synthetic fibers like polyester, frequently involves the use of substituted anilines and other aromatic amines. Research in this area includes the synthesis of disperse dyes from various heterocyclic arylamines, demonstrating the broad scope of amine precursors in creating a diverse palette of colors.

Utilization in the Development of Functional Materials

The unique electronic and structural features of naphthalene-based compounds make them attractive candidates for the development of advanced functional materials with applications in electronics and polymer science.

1-Bromonaphthalen-2-amine is classified by some chemical suppliers as a material for Organic Light-Emitting Diodes (OLEDs), indicating its potential role in the field of organic electronics. Naphthalene derivatives are known to form the basis of various organic semiconductors and photoluminescent materials due to their rigid, planar structure and extended π-conjugation, which facilitates charge transport and light emission. The introduction of bromo and amino groups allows for further functionalization to fine-tune the material's electronic properties, such as its energy levels and charge carrier mobility, for optimal device performance.

Aromatic amines are key monomers in the synthesis of various conductive polymers. The polymerization of 1-naphthylamine (B1663977) has been shown to produce poly(1-naphthylamine) nanoparticles with potential applications in supercapacitors and photocatalysis. mdpi.combohrium.com The presence of the bromo substituent in this compound offers a reactive site for polymerization reactions, potentially leading to the formation of novel polymers with enhanced thermal stability, conductivity, or other desirable properties. While direct studies on the polymerization of 1-Bromonaphthalen-2-amine are not widely reported, the principles of oxidative polymerization of aromatic amines suggest its viability as a monomer for creating functional polymeric materials. ias.ac.in

Role in Ligand and Catalyst Design

The amino group in this compound can be readily modified to create sophisticated ligands for transition metal catalysts. These catalysts are instrumental in a vast range of chemical transformations.

Recent research has highlighted the use of palladium(II) complexes with Schiff base ligands derived from naphthylamine and biphenylamine in Suzuki cross-coupling reactions. iitb.ac.indntb.gov.ua These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The ligands play a crucial role in stabilizing the metal center and influencing the catalyst's activity and selectivity. While specific examples detailing the use of this compound in this context are not explicitly documented, the general success of naphthylamine-based ligands suggests its potential as a precursor for developing new and efficient catalytic systems for cross-coupling and other important organic transformations. nih.govmdpi.comnih.govresearchgate.net

Intermediate for Specialty Chemicals and Agrochemicals

This compound serves as a valuable intermediate in the synthesis of high-value specialty chemicals, including pharmaceuticals and agrochemicals. The combination of the naphthalene core and the reactive amino and bromo groups allows for the construction of complex molecular architectures found in biologically active compounds.

For example, a bromo-naphthalene scaffold is a key component in the synthesis of antagonists for the human CC chemokine receptor 8 (CCR8), a target for various inflammatory diseases. nih.gov This highlights the utility of brominated naphthalene derivatives in the development of new therapeutic agents. Furthermore, research into novel pesticidal agents has explored derivatives of β-naphthol, indicating the potential for naphthalene-based compounds in the agrochemical sector. nih.gov Although direct synthesis routes from this compound are not explicitly detailed in these examples, its structural motifs are clearly relevant to the synthesis of such specialty chemicals.

Building Block for Novel Heterocyclic and Polycyclic Aromatic Compounds

This compound serves as a highly versatile bifunctional intermediate in the synthesis of complex molecular architectures. Its structure, featuring a naphthalene core substituted with both a reactive bromine atom and a nucleophilic amino group, allows for a variety of strategic chemical transformations. The bromine atom acts as a synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, while the amino group can serve as a directing group, a nucleophile in cyclization reactions, or a point for further functionalization.

This dual reactivity is particularly valuable in modern synthetic methodologies aimed at constructing elaborate heterocyclic and polycyclic aromatic compounds (PACs). rsc.orgnih.gov Palladium-catalyzed reactions, for instance, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo-substituent on the naphthalene ring is an ideal electrophilic partner for reactions such as Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). nih.govbeilstein-journals.org

A common synthetic strategy involves an initial palladium-catalyzed coupling reaction at the C1 position, followed by a subsequent intramolecular cyclization involving the C2-amino group to build a new fused ring system. For example, coupling with an appropriate partner could be followed by an intramolecular C-H arylation to yield acenaphthylene-fused heteroarenes. beilstein-journals.org Similarly, palladium-catalyzed C-H bond alkylation protocols, which have been successfully applied to naphthylamines, can be used to construct fused polycyclic amines by reacting the starting amine with dichloroalkanes. rsc.orgresearchgate.net These cascade or one-pot reactions provide an efficient pathway to increase molecular complexity and generate novel ring systems that are otherwise challenging to synthesize.

Reaction TypeReagent/Catalyst System (Example)Resulting Bond FormationPotential Product Class
Suzuki-Miyaura Coupling Arylboronic Acid / Pd CatalystCarbon-CarbonAryl-substituted naphthalenes
Buchwald-Hartwig Amination Amine / Pd CatalystCarbon-NitrogenDi-amino functionalized biaryls
Intramolecular C-H Arylation Pd CatalystCarbon-CarbonFused Polycyclic Aromatic Amines
Ullmann Condensation Alcohol/Amine / Cu CatalystCarbon-Oxygen / Carbon-NitrogenNaphthyl ethers / Arylated naphthylamines

Precursor to Biologically Relevant Scaffolds

In the field of chemical synthesis, a "scaffold" refers to the core structural framework of a molecule. The naphthalene unit is recognized as a foundational scaffold for constructing more complex molecules. ijpsjournal.com this compound is a valuable precursor for the synthesis of a variety of scaffolds that form the core of larger, structurally intricate molecules. Its inherent functionality allows for divergent synthesis, where a single starting material can be elaborated into multiple distinct molecular frameworks.

One such framework is the phenanthridine (B189435) scaffold . Phenanthridines are fused, nitrogen-containing polycyclic aromatic compounds. A synthetic route to this scaffold can be envisioned starting from 1-bromonaphthalen-2-amine. The synthesis could proceed through an N-acylation of the amino group, followed by a palladium-catalyzed intramolecular C-H arylation, where the newly formed bond closes the third ring to yield the core phenanthridine structure. This type of cyclization is a key strategy for assembling fused aromatic systems. rsc.org

Another important class of scaffolds are naphtho-fused heterocycles , such as those containing furan (B31954), thiophene, or indole (B1671886) rings. researchgate.net For example, the synthesis of a naphtho[2,1-b]furan scaffold could be initiated by a copper- or palladium-catalyzed coupling of 1-bromonaphthalen-2-amine with a suitable oxygen-containing coupling partner. Subsequent transformation of the amino group and an intramolecular cyclization would lead to the formation of the fused furan ring. The specific reagents and conditions would direct the regiochemistry of the final product. The development of such synthetic routes is crucial for exploring new regions of chemical space.

Precursor CompoundKey TransformationsTarget Scaffold
1-Bromonaphthalen-2-amine1. N-Acylation2. Intramolecular Pd-catalyzed C-H ArylationPhenanthridine
1-Bromonaphthalen-2-amine1. Buchwald-Hartwig or Ullmann Coupling2. Intramolecular CyclizationNaphtho-fused N-Heterocycles
1-Bromonaphthalen-2-amine1. Sonogashira Coupling2. Cyclization/AnnulationNaphtho-fused Carbocycles/Heterocycles

Future Perspectives and Emerging Research Directions

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are becoming central to modern pharmaceutical and chemical manufacturing, aiming to reduce environmental impact and improve process safety. mdpi.com Future research on 1-Bromonaphthalen-2-amine (B1279005) hydrochloride is expected to focus on developing synthetic methods that are more sustainable than traditional approaches. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials. mdpi.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often improving product yields. mdpi.com

Solvent-Free Reactions: Methods like "Grindstone Chemistry," which involves grinding solid reactants together, eliminate the need for potentially toxic organic solvents. ijcmas.com This approach is energy-efficient and simplifies product purification. ijcmas.com

Use of Greener Solvents: When solvents are necessary, the focus will be on replacing hazardous options with environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. rsc.org This includes exploring recyclable reagents and catalytic processes that reduce the generation of byproducts. rsc.orgcymitquimica.com

Aspect Traditional Synthesis Potential Green/Sustainable Route Anticipated Benefits
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation mdpi.comReduced reaction time, lower energy consumption. mdpi.com
Solvents Volatile organic compounds (VOCs)Solvent-free (mechanochemistry) or green solvents mdpi.comijcmas.comMinimized waste, reduced environmental toxicity. mdpi.com
Reagents Stoichiometric, potentially hazardous reagentsCatalytic systems, recyclable reagents rsc.orgcymitquimica.comHigher atom economy, less waste, improved safety.
Work-up Solvent-intensive extraction and column chromatographySimple filtration, precipitation mdpi.comrsc.orgReduced solvent use, simplified process.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and straightforward scalability. nih.gov The integration of 1-Bromonaphthalen-2-amine hydrochloride synthesis and its subsequent derivatization into automated flow platforms represents a significant future direction.

This approach would enable:

Telescoped Reactions: Multiple synthetic steps can be connected in a continuous sequence without the need to isolate and purify intermediate compounds, improving efficiency. nih.govnih.gov

Rapid Optimization: Automated systems allow for the rapid screening of various reaction conditions (temperature, pressure, catalysts, residence time) to quickly identify the optimal parameters for yield and purity.

On-Demand Synthesis: The ability to produce specific quantities of the compound or its derivatives as needed, which is particularly valuable for creating libraries of compounds for screening purposes in drug discovery. nih.gov

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with highly exothermic or potentially hazardous reactions.

Feature Benefit for this compound Synthesis Reference Example
Precise Control Improved control over reaction temperature, pressure, and mixing, leading to higher yields and purity.Automated continuous flow synthesis of naphthyridine analogues from primary amines. nih.gov
Scalability Seamless transition from laboratory-scale research to pilot-plant or manufacturing scale by extending run time.General application in the manufacturing of Active Pharmaceutical Ingredients (APIs). nih.gov
Automation Reduced manual handling, enabling high-throughput synthesis of derivatives for screening libraries.Sequencing of photoredox catalysis and N-arylation in continuous flow. nih.gov
Safety Minimized risk by using small reactor volumes, even with energetic reactions.Multi-step synthesis involving cross-coupling reactions in flow systems. thieme-connect.de

Exploration of Novel Reactivity and Functionalization Strategies

This compound possesses two key functional groups—an amino group (-NH₂) and a bromine atom (-Br)—attached to an aromatic naphthalene (B1677914) core. cymitquimica.comnih.gov These sites offer distinct opportunities for chemical modification, making the compound a versatile scaffold for building more complex molecules. Future research will focus on exploring the full range of its reactivity to generate novel derivatives.

Potential functionalization strategies include:

Amino Group Modification: The primary amine can be readily transformed into a wide array of other functional groups, such as amides, sulfonamides, or carbamates, through acylation and related reactions. It can also undergo N-alkylation or participate in condensation reactions.

Bromine Atom Substitution: The bromine atom is an excellent handle for modern cross-coupling reactions. cymitquimica.com This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through well-established methods like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Diazotization and Subsequent Reactions: The amino group can be converted into a diazonium salt, which is a highly versatile intermediate. This can then be replaced by a variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions, further expanding the diversity of accessible compounds.

Reactive Site Reaction Type Potential New Functional Group Significance
Amino Group (-NH₂) Acylation / SulfonylationAmides, SulfonamidesIntroduce diverse substituents to modulate properties.
Reductive AminationSecondary / Tertiary AminesModify basicity and steric profile.
Diazotization-OH, -CN, -F, -Cl, -IAccess a wide range of otherwise difficult-to-install groups.
Bromine Atom (-Br) Suzuki CouplingAryl, Heteroaryl groupsExtend the aromatic system for materials or medicinal applications.
Sonogashira CouplingAlkynyl groupsIntroduce linear, rigid linkers for molecular construction.
Buchwald-Hartwig AminationSubstituted AminesForm new C-N bonds, creating complex amine structures.

Advanced Applications in Interdisciplinary Chemical Sciences

While this compound is a valuable synthetic intermediate, its future applications are expected to extend into advanced, interdisciplinary fields by leveraging its unique structural and electronic properties. cymitquimica.com The rigid, aromatic naphthalene core combined with its versatile functional handles makes it an attractive platform for developing new functional molecules.

Emerging areas of application include:

Medicinal Chemistry: The naphthalene scaffold is present in numerous biologically active compounds. The ability to easily functionalize both the amine and bromide positions makes this compound an ideal starting point for generating libraries of novel compounds to be screened for therapeutic activity against various diseases.

Materials Science: Polycyclic aromatic hydrocarbons are fundamental components of organic electronic materials. Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors, where the electronic properties can be fine-tuned through chemical modification.

Supramolecular Chemistry: The compound's structure allows for the formation of specific non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net This makes it a candidate for designing complex, self-assembling molecular architectures and functional supramolecular materials.

Interdisciplinary Field Potential Application Key Structural Features
Medicinal Chemistry Scaffolds for novel drug candidates.Naphthalene core, modifiable amine and bromide groups.
Materials Science Building blocks for organic semiconductors, dyes, and sensors. cymitquimica.comExtended π-conjugated system, reactive sites for polymerization or functionalization.
Chemical Biology Fluorescent probes and molecular labels.Naphthalene's inherent fluorescence, which can be modulated by substituents.
Supramolecular Chemistry Components for self-assembling systems and crystal engineering.Planar aromatic surface for π-stacking, amine group for hydrogen bonding. researchgate.net

Q & A

Q. What are the standard characterization techniques for confirming the purity and structure of 1-bromonaphthalen-2-amine hydrochloride?

To confirm purity and structural integrity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify aromatic proton environments and bromine substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-phosphate buffer mobile phase (e.g., 70:30 ratio) for purity assessment, as validated for structurally related hydrochlorides .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z for C10H8BrNHClC_{10}H_8BrN \cdot HCl) and fragmentation patterns .

Q. How can researchers design a synthetic route for this compound?

A typical approach involves:

  • Bromination : Direct bromination of naphthalen-2-amine using NN-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity .
  • Hydrochloride Formation : React the product with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
  • Purification : Recrystallize using ethanol or acetonitrile to achieve ≥97% purity, as reported in chemical catalogs .

Q. What are the key applications of this compound in academic research?

  • Organic Synthesis : Acts as a precursor for naphthalene-based heterocycles (e.g., oxazines) via nucleophilic substitution or coupling reactions .
  • Crystallography : Structural analogs (e.g., bromonaphthol derivatives) are used to study intermolecular interactions and packing motifs in crystal lattices .

Advanced Research Questions

Q. How can contradictory data on reaction yields in bromination reactions be resolved?

  • Parameter Optimization : Systematically vary reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry of brominating agents .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated species) and adjust reaction conditions to suppress their formation .
  • Computational Modeling : Apply DFT calculations to predict bromination site preferences and transition-state energies .

Q. What methodologies are suitable for studying the stability of this compound under varying conditions?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–12 weeks .
  • Degradation Profiling : Monitor decomposition via HPLC-MS to identify hydrolytic or oxidative degradation pathways (e.g., debromination or amine oxidation) .
  • pH-Dependent Studies : Assess solubility and stability in buffered solutions (pH 1–12) to simulate biological or storage environments .

Q. How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to predict feasibility in Suzuki-Miyaura couplings .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Solvent Effects : Use COSMO-RS models to optimize solvent selection for reaction efficiency .

Methodological Considerations

Q. How to resolve discrepancies in spectroscopic data for brominated naphthylamines?

  • Reference Standards : Compare with published spectra of structurally validated analogs (e.g., 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .

Q. What experimental strategies enhance regioselectivity in bromination reactions?

  • Directed Bromination : Introduce directing groups (e.g., -NH2_2) to control bromine placement on the naphthalene ring .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity via controlled heating .

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